molecular formula C12H16N4O B2401739 4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-2-one CAS No. 2034376-26-4

4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-2-one

Cat. No.: B2401739
CAS No.: 2034376-26-4
M. Wt: 232.287
InChI Key: CZWCBPSUVMVMLS-UHFFFAOYSA-N
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Description

4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-2-one is a heterocyclic compound that features both a quinazoline and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiviral and antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-2-one typically involves the reaction of quinazoline derivatives with piperazine. One common method includes the use of α-aminoamidines and bis-benzylidene cyclohexanones under mild conditions, which results in high yields and easy workup . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for cost, yield, and purity to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce tetrahydroquinazoline derivatives .

Scientific Research Applications

4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperazin-2-one is unique due to its dual ring structure, which combines the properties of both quinazoline and piperazine. This dual structure enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry .

Properties

IUPAC Name

4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c17-11-7-16(6-5-13-11)12-9-3-1-2-4-10(9)14-8-15-12/h8H,1-7H2,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWCBPSUVMVMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCNC(=O)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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